molecular formula C4H9BrO B1268091 2-Bromo-1-methoxypropane CAS No. 22461-48-9

2-Bromo-1-methoxypropane

Cat. No. B1268091
CAS RN: 22461-48-9
M. Wt: 153.02 g/mol
InChI Key: PBHYCZIZMTYKAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Bromo-1-methoxypropane can be synthesized through various methods. One approach involves the dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane with diisopropylamine in dichloromethane, producing (Z)-1,3-dibromo-2-methoxypropene in high yield. This compound can then be converted to its E-isomer through UV irradiation, illustrating the versatility in modifying its chemical structure for specific needs (Edvardsen, Benneche, & Tius, 2000).

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-methoxypropane and its derivatives has been elucidated using various techniques, including X-ray crystallography. For instance, the structure and stereochemistry of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one were determined, showcasing the compound's conformation and spatial arrangement (Shiming Li, Lundquist, Soubbotin, & Stomberg, 1995).

Chemical Reactions and Properties

2-Bromo-1-methoxypropane undergoes various chemical reactions, highlighting its reactivity and potential for synthetic applications. For example, it participates in nucleophilic displacement reactions and palladium-catalyzed coupling reactions, demonstrating its utility in organic synthesis (Edvardsen, Benneche, & Tius, 2000).

Physical Properties Analysis

The physical properties of 2-Bromo-1-methoxypropane and related compounds are essential for their handling and application in chemical processes. While specific studies on 2-Bromo-1-methoxypropane's physical properties were not directly found, related compounds' studies provide insights into their behavior under different conditions, such as phase transitions and density measurements (Tsutomu Koide, Oda, Washio, & Fujita, 1966).

Scientific Research Applications

  • Synthesis of 2-Amino-1-aryloxy-3-methoxypropanes Research demonstrates the conversion of 1-Arylmethyl-2-(bromomethyl)aziridines into corresponding 2-(aryloxymethyl)aziridines and subsequently into 2-amino-1-aryloxy-3-methoxypropanes, indicating the utility of related compounds in organic synthesis (D’hooghe et al., 2006).

  • Use in Protecting Group Chemistry The use of related compounds such as 1,3-dibromo-2-(tetrahydropyran-2-yloxy)propane in protecting group chemistry, with the resultant product functioning as a masked acetonyl bromide, is a significant application in the field of organic chemistry (Horning et al., 1970).

  • Transformation of Nitro- and Methoxyanilines 2,2,3-Tribromopropanal, a closely related reagent, has been employed for the transformation of 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines, followed by further conversion to 3-bromoquinolin-6-ols (Lamberth et al., 2014).

  • Synthesis and Reactions of Dibromo-Methoxypropene The synthesis of (Z)-1,3-Dibromo-2-methoxypropene and its various nucleophilic displacement and palladium-catalyzed coupling reactions highlight the role of similar compounds in the creation of complex organic molecules (Edvardsen et al., 2000).

  • Laser Flash Photolysis on Alkyl Radicals Studies involving 1-Bromo-2-methoxy-1-phenylpropan-2-yl and related compounds in laser flash photolysis experiments contribute to the understanding of radical chemistry and the formation of olefin cation radicals (Bales et al., 2001).

  • Electrogenerated Nickel(I) Tetramethylcyclam in Radical Cyclisation The controlled-potential reduction of bromoethers, including 1-bromo-2-methoxy-2-(prop-2′-ynyloxy)ethyl compounds, using electrogenerated nickel(I) tetramethylcyclam, demonstrates the potential of similar compounds in the synthesis of tetrahydrofuran derivatives (Esteves et al., 2007).

  • Reductive Elimination in Vicinal Dibromides The electrochemical reduction of dibromides like 1,2-dibromo-3-(4-substituted)-phenylpropanes, closely related to 2-bromo-1-methoxypropane, helps in understanding the mechanism of reductive elimination in organic compounds (Andrieux et al., 1994).

  • In Vivo Metabolism of Bromo-phenethylamine Although not directly related to 2-bromo-1-methoxypropane, the study of the in vivo metabolism of bromo-phenethylamine derivatives in rats provides insight into metabolic pathways that could be relevant for structurally similar compounds (Kanamori et al., 2002).

  • Neuro-reproductive Toxicities The investigation into the neuro-reproductive toxicities of bromopropanes, including 2-bromopropane, highlights the importance of understanding the biological effects of these compounds, though this is not directly related to 2-bromo-1-methoxypropane (Ichihara, 2005).

  • Kinetics of Alkene Formation in Catalysed Reactions The study of the kinetics in the methanolysis of 2-bromo-2-methylpropane provides insights into reaction mechanisms and kinetics relevant to similar compounds (Mortimer & Spiro, 1982).

Safety And Hazards

2-Bromo-1-methoxypropane is considered hazardous. It is a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause damage to organs (Liver, Central nervous system) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-bromo-1-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-4(5)3-6-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHYCZIZMTYKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335245
Record name 2-bromo-1-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-methoxypropane

CAS RN

22461-48-9
Record name 2-bromo-1-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-methoxypropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SY Yun, S Catak, WK Lee, M D'hooghe… - Chemical …, 2009 - pubs.rsc.org
… , replacement of the aryloxy group by an alkoxy substituent in the aziridine side chain did not affect the reaction pathway, as treatment of 3-amino-2-bromo-1-methoxypropane 6e and 3-…
Number of citations: 29 pubs.rsc.org
GA Olah, JM Bollinger, J Brinich - Journal of the American …, 1968 - ACS Publications
Bridged halonium ions were observed to arise on ionization of 1, 2-dihaloethanes, 1, 2-dihalopropanes, and 2, 3-dihalobutanes when the participating atom is iodine or bromine. …
Number of citations: 139 pubs.acs.org
KL Davison, GL Larsen, VJ Feil - Xenobiotica, 1994 - Taylor & Francis
1. C-labelled propachlor, alachlor, butachlor, metolachlor, methoxypropachlor and some of their mercapturic acid pathway metabolites (MAP) were given to rat either by gavage or by …
Number of citations: 3 www.tandfonline.com
NA Powell, FL Ciske, C Cai, DD Holsworth… - Bioorganic & medicinal …, 2007 - Elsevier
… of the amide with NaH and treatment with 2-bromo-1-methoxypropane in the presence of 15-crown-5 or alkylation with 2-bromo-1-methoxypropane in the presence of K 2 CO 3 . While …
Number of citations: 61 www.sciencedirect.com
JE Dubois, JR Chretien - Journal of the American Chemical …, 1978 - ACS Publications
The rapid nucleophilic step of electrophilic bromination of alkenes is interpreted quantitatively for the first time. The opening of seven methyl-substituted ethylenebromonium ions> CQ-Br…
Number of citations: 31 pubs.acs.org

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